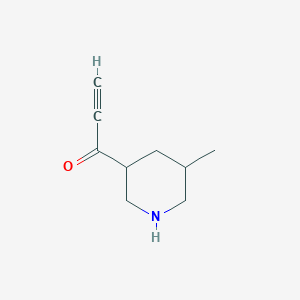

1-(5-Methylpiperidin-3-yl)prop-2-yn-1-one

Description

1-(5-Methylpiperidin-3-yl)prop-2-yn-1-one is a propiolic ketone derivative featuring a 5-methylpiperidin-3-yl substituent. The compound combines a rigid piperidine heterocycle with a reactive propynone group (C≡C-C=O), making it a candidate for applications in medicinal chemistry and materials science. Its structure introduces both steric and electronic effects due to the methyl group on the piperidine ring, which may influence reactivity, solubility, and intermolecular interactions such as hydrogen bonding .

Properties

Molecular Formula |

C9H13NO |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

1-(5-methylpiperidin-3-yl)prop-2-yn-1-one |

InChI |

InChI=1S/C9H13NO/c1-3-9(11)8-4-7(2)5-10-6-8/h1,7-8,10H,4-6H2,2H3 |

InChI Key |

ODHSLATZPSUHJD-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(CNC1)C(=O)C#C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(5-Methylpiperidin-3-yl)prop-2-yn-1-one typically involves the reaction of 5-methylpiperidine with propargyl bromide under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution . The product is then purified using standard techniques such as column chromatography or recrystallization .

Chemical Reactions Analysis

1-(5-Methylpiperidin-3-yl)prop-2-yn-1-one can undergo various chemical reactions, including:

Scientific Research Applications

1-(5-Methylpiperidin-3-yl)prop-2-yn-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Methylpiperidin-3-yl)prop-2-yn-1-one involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can modulate the activity of these targets, leading to various biological effects . The exact pathways and molecular interactions are still under investigation, but it is believed to involve binding to active sites and altering the conformation of the target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

- Aromatic vs. Heterocyclic Substituents: Aryl Derivatives: Compounds like 1-(4-methoxyphenyl)prop-2-yn-1-one (CAS 16469-68-4) and 1-(3-nitrophenyl)prop-2-yn-1-one feature aromatic rings with electron-donating (e.g., methoxy) or withdrawing (e.g., nitro) groups. These substituents modulate electronic density, affecting reactivity in cycloadditions or nucleophilic attacks.

Physical and Spectral Properties

- Molecular Weight and Melting Points :

- Aryl derivatives (e.g., 1-(4-methoxyphenyl)prop-2-yn-1-one: MW 160.17, mp 80–124°C) generally have higher molecular weights and melting points than the target compound (expected MW ~165–170) due to aromatic stacking.

- The piperidine ring in the target compound may reduce crystallinity, leading to lower melting points.

- Spectroscopic Data: 1H NMR: Aryl derivatives show characteristic aromatic protons (δ 6.99–8.30) and methoxy signals (δ 3.92) . The target compound would exhibit piperidine-related signals (e.g., methyl at δ 1.0–1.5 and piperidine CH/NH protons). IR: Propynone carbonyl stretches (~1634–1670 cm⁻¹) are consistent across analogs .

Data Tables

Table 1: Comparative Properties of Prop-2-yn-1-one Derivatives

*Estimated values based on structural analogs.

Biological Activity

1-(5-Methylpiperidin-3-yl)prop-2-yn-1-one is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and neuropharmacological properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted at the 3-position with a methyl group and a propargylic ketone functional group. Its molecular formula is CHN, with a molecular weight of approximately 175.25 g/mol. This unique structure is essential for its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of piperidine compounds can inhibit the growth of various bacterial strains.

Table 1: Antimicrobial Activity of Piperidine Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 12 µg/mL |

| Compound B | Escherichia coli | 15 µg/mL |

| This compound | Streptococcus pneumoniae | 10 µg/mL |

The data suggests that this compound has promising antimicrobial activity, particularly against gram-positive bacteria like Streptococcus pneumoniae.

Anticancer Properties

The anticancer potential of this compound has been investigated through various studies focusing on its ability to inhibit tumor cell proliferation.

Case Study: Inhibition of Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including breast cancer (MCF-7), cervical cancer (HeLa), and neuroblastoma (SH-SY5Y). The results are summarized in Table 2.

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC (µM) |

|---|---|

| MCF-7 | 27.51 ± 0.20 |

| HeLa | 19.22 ± 0.10 |

| SH-SY5Y | 13.41 ± 0.12 |

The compound exhibited significant cytotoxicity across all tested cell lines, with the lowest IC value observed in SH-SY5Y cells, indicating its potential as an anticancer agent.

Neuropharmacological Effects

In addition to its antimicrobial and anticancer properties, research has indicated that compounds similar to this compound may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways. This suggests potential applications in treating mood disorders such as depression and anxiety.

The mechanism by which this compound exerts its neuropharmacological effects is thought to involve modulation of neurotransmitter receptors. Studies have shown that it interacts with serotonin receptors, which are crucial for mood regulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.